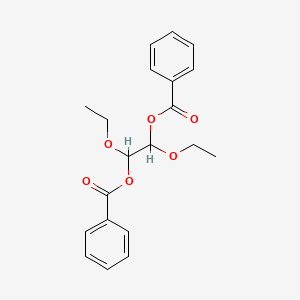
Iridium--molybdenum (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium–molybdenum (1/3) is an intermetallic compound composed of iridium and molybdenum in a 1:3 ratio. Iridium is known for its high melting point, excellent corrosion resistance, and significant hardness, while molybdenum is recognized for its high melting point and strength. The combination of these two elements results in a compound with unique properties that make it suitable for various high-temperature and high-stress applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iridium–molybdenum (1/3) can be achieved through several methods, including:
Solid-State Reaction: This involves mixing iridium and molybdenum powders in the desired stoichiometric ratio and heating the mixture at high temperatures (typically above 1200°C) in an inert atmosphere to prevent oxidation.
Chemical Vapor Deposition (CVD): In this method, iridium and molybdenum precursors are vaporized and then reacted on a substrate at high temperatures to form the intermetallic compound.
Electrodeposition: This involves the electrochemical deposition of iridium and molybdenum from a solution containing their respective salts onto a conductive substrate.
Industrial Production Methods
Industrial production of iridium–molybdenum (1/3) typically involves large-scale solid-state reactions or CVD processes. These methods are preferred due to their ability to produce high-purity and uniform intermetallic compounds .
Análisis De Reacciones Químicas
Types of Reactions
Iridium–molybdenum (1/3) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at high temperatures to form iridium oxide and molybdenum oxide.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal, such as tungsten or rhenium.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon monoxide for reduction, and various metal salts for substitution reactions. These reactions typically occur at high temperatures (above 1000°C) and in controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include iridium oxide, molybdenum oxide, and substituted intermetallic compounds such as iridium–tungsten or iridium–rhenium .
Aplicaciones Científicas De Investigación
Iridium–molybdenum (1/3) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions, due to its high stability and catalytic activity
High-Temperature Materials: Due to its high melting point and strength, iridium–molybdenum (1/3) is used in high-temperature applications such as furnace components and aerospace materials.
Biomedical Applications: The compound is being explored for use in biomedical devices and implants due to its biocompatibility and resistance to corrosion.
Mecanismo De Acción
The mechanism by which iridium–molybdenum (1/3) exerts its effects is primarily through its unique combination of physical and chemical properties. The high melting point and strength of molybdenum, combined with the corrosion resistance and hardness of iridium, result in a compound that can withstand extreme conditions. At the molecular level, the compound’s stability and reactivity are influenced by the electronic interactions between the iridium and molybdenum atoms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to iridium–molybdenum (1/3) include:
Iridium–tungsten (1/3): This compound has similar high-temperature and corrosion-resistant properties but with slightly different mechanical properties due to the presence of tungsten.
Iridium–rhenium (1/3): This compound also exhibits high-temperature stability and is used in similar applications but has different catalytic properties due to the presence of rhenium.
Molybdenum–tungsten (1/3): This compound is used in high-temperature applications and has similar mechanical properties but lacks the corrosion resistance provided by iridium.
Uniqueness
Iridium–molybdenum (1/3) is unique due to its combination of high melting point, excellent corrosion resistance, and significant hardness. These properties make it particularly suitable for applications that require materials to withstand extreme conditions, such as high temperatures and corrosive environments .
Propiedades
Número CAS |
12030-45-4 |
|---|---|
Fórmula molecular |
IrMo3 |
Peso molecular |
480.1 g/mol |
Nombre IUPAC |
iridium;molybdenum |
InChI |
InChI=1S/Ir.3Mo |
Clave InChI |
DUOSVDSDLGPFFS-UHFFFAOYSA-N |
SMILES canónico |
[Mo].[Mo].[Mo].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


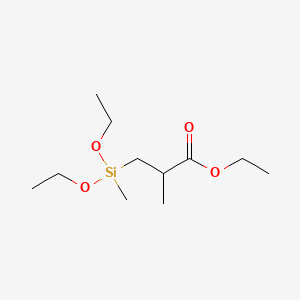
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
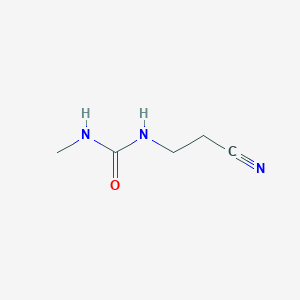
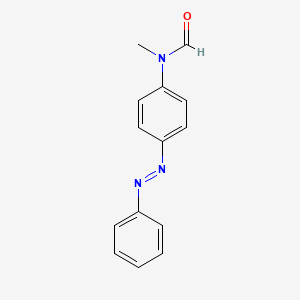
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
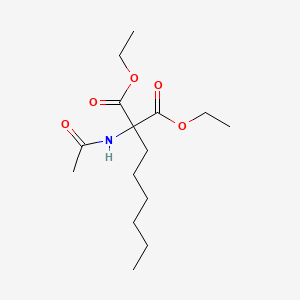

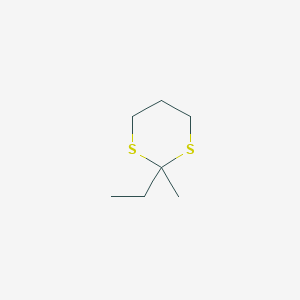

![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
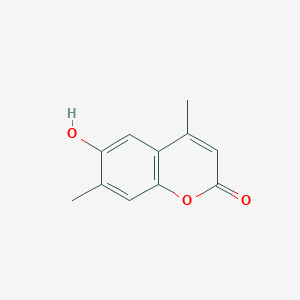
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
